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molecular formula C11H13F2NO B7771680 N,N-diethyl-2,5-difluorobenzamide CAS No. 131401-55-3

N,N-diethyl-2,5-difluorobenzamide

Cat. No. B7771680
M. Wt: 213.22 g/mol
InChI Key: JEEJMEMWBHLCKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05834447

Procedure details

Diethyl amine (15.4 g, 210 mmol) and 2,5-difluorobenzoyl chloride (17.6 g, 100 mmol) were reacted using General Method E1 to afford 20.0 g of N,N-diethyl-2,5-difluorobenzamide as a clear oil, a 94% yield.
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
17.6 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][CH2:4][CH3:5])[CH3:2].[F:6][C:7]1[CH:15]=[CH:14][C:13]([F:16])=[CH:12][C:8]=1[C:9](Cl)=[O:10]>>[CH2:1]([N:3]([CH2:4][CH3:5])[C:9](=[O:10])[C:8]1[CH:12]=[C:13]([F:16])[CH:14]=[CH:15][C:7]=1[F:6])[CH3:2]

Inputs

Step One
Name
Quantity
15.4 g
Type
reactant
Smiles
C(C)NCC
Name
Quantity
17.6 g
Type
reactant
Smiles
FC1=C(C(=O)Cl)C=C(C=C1)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)N(C(C1=C(C=CC(=C1)F)F)=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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